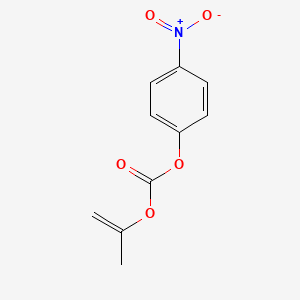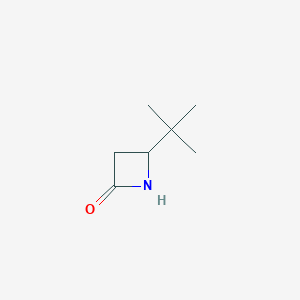![molecular formula C23H20N2O B3039183 6-[4-(Dimethylamino)phenacyl]phenanthridine CAS No. 938155-11-4](/img/structure/B3039183.png)
6-[4-(Dimethylamino)phenacyl]phenanthridine
Übersicht
Beschreibung
6-[4-(Dimethylamino)phenacyl]phenanthridine is a derivative of phenanthridine . Phenanthridine is a nitrogen heterocyclic compound that forms the basis of DNA-binding fluorescent dyes through intercalation . It’s an isomer of acridine . Phenanthridine derivatives have shown significant antibacterial activity against Streptococcus spp., such as Streptococcus pneumoniae, Streptococcus agalactiae, Streptococcus suis, Streptococcus dysgalactiae, and Streptococcus equi .
Synthesis Analysis
Phenanthridine derivatives can be synthesized through various chemical reactions. One of the methods involves a tandem azide rearrangement/intramolecular annulation and oxidation reactions of biarylmethyl azide precursors . Another method involves the use of phenacyl bromide as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions .Molecular Structure Analysis
The molecular structure of phenanthridine derivatives can be modeled using computational chemistry software such as Gaussian09W and GaussView6.0.16 . The structure is investigated using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) to investigate the electronic, structural, reactivity, and photophysical properties .Chemical Reactions Analysis
Phenanthridine derivatives undergo various chemical reactions. For instance, they can be synthesized through a tandem azide rearrangement/intramolecular annulation and oxidation reactions of biarylmethyl azide precursors . They can also be synthesized using phenacyl bromide as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthetic Approaches and Cyclization Methods
Phenanthridine derivatives, such as 6-[4-(Dimethylamino)phenacyl]phenanthridine, are synthesized through various innovative methods. For instance, Gu et al. (2014) highlighted a visible-light-catalyzed cyclization of 2-isocyanobiphenyls with arylsulfonyl chlorides under oxidant-free and transition-metal-free conditions to produce 6-aryl substituted phenanthridines. Wang et al. (2014) developed a visible-light-promoted biaryl isocyanide insertion reaction, which proceeds via a radical process to synthesize 6-arylated and 6-trifluoromethylated phenanthridine derivatives. Additionally, Wang et al. (2013) introduced a metal-free method for synthesizing 6-(trifluoromethyl)phenanthridines through oxidative cyclization of 2-isocyanobiphenyls, allowing direct formation of C-CF3 bonds and rapid access to phenanthridine ring systems in one catalytic cycle (Gu et al., 2014), (Wang et al., 2014), (Wang et al., 2013).
Biological and Functional Material Applications
Phenanthridine derivatives also have applications in biological and material sciences. For instance, Huo et al. (2019) designed a highly selective and sensitive fluorescence "light-up" probe based on this compound for detecting a nerve agent mimic, showcasing its rapid response, low detection limit, and excellent specificity (Huo et al., 2019).
Zukünftige Richtungen
The future directions in the research of phenanthridine derivatives could involve the development of new synthetic methodologies, as well as novel compounds of pharmaceutical interest . There is also a need for further investigation into the antibacterial activity of these compounds and their potential as novel antibacterial agents .
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-phenanthridin-6-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-25(2)17-13-11-16(12-14-17)23(26)15-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)24-22/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUDOLSUGNSQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938155-11-4 | |
| Record name | 938155-11-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)







![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)




